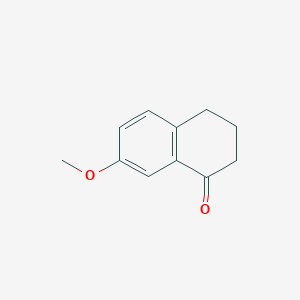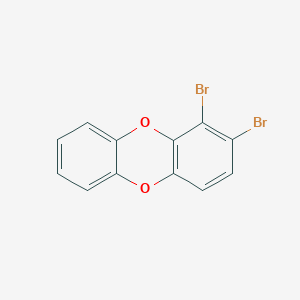
1,2-Dibromooxanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromodibenzo-p-dioxin is a chemical compound belonging to the family of dibenzo-p-dioxins, which are known for their structural complexity and environmental persistence. This compound is characterized by the presence of two bromine atoms attached to the dibenzo-p-dioxin structure. Dibenzo-p-dioxins, including 1,2-Dibromodibenzo-p-dioxin, are often studied for their toxicological properties and environmental impact .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dibromodibenzo-p-dioxin can be synthesized through various chemical reactions. One common method involves the bromination of dibenzo-p-dioxin using bromine or bromine-containing reagents under controlled conditions. The reaction typically requires a solvent such as chloroform or carbon tetrachloride and is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 1,2-Dibromodibenzo-p-dioxin may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The production process must be carefully controlled to minimize the formation of unwanted by-products and ensure the purity of the final product .
化学反应分析
Types of Reactions
1,2-Dibromodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzo-p-dioxin derivatives with different functional groups.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated or non-brominated dibenzo-p-dioxins.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various dibenzo-p-dioxin derivatives with altered bromine content or additional functional groups.
科学研究应用
1,2-Dibromodibenzo-p-dioxin has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and transformation of dibenzo-p-dioxins.
Biology: Investigated for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Studied for its potential toxicological effects and mechanisms of action in living organisms.
Industry: Used in the development of brominated flame retardants and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Dibromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to AhR, the compound can activate the receptor, leading to changes in gene expression and subsequent biological effects. This mechanism is similar to that of other dioxins and contributes to the compound’s toxicological properties .
相似化合物的比较
Similar Compounds
Similar compounds to 1,2-Dibromodibenzo-p-dioxin include:
Polychlorinated dibenzo-p-dioxins (PCDDs): Chlorinated analogs with similar structures and toxicological properties.
Polybrominated dibenzo-p-dioxins (PBDDs): Other brominated dibenzo-p-dioxins with different bromine substitution patterns.
Polychlorinated dibenzofurans (PCDFs): Structurally related compounds with a single oxygen bridge instead of two.
Uniqueness
1,2-Dibromodibenzo-p-dioxin is unique due to its specific bromine substitution pattern, which influences its chemical reactivity and biological effects. Compared to its chlorinated analogs, the brominated compound may exhibit different environmental persistence and toxicological profiles .
属性
CAS 编号 |
103456-37-7 |
|---|---|
分子式 |
C12H6Br2O2 |
分子量 |
341.98 g/mol |
IUPAC 名称 |
1,2-dibromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H6Br2O2/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6H |
InChI 键 |
MKXZILBIAQNODC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)Br)Br |
规范 SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)Br)Br |
Key on ui other cas no. |
132602-69-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


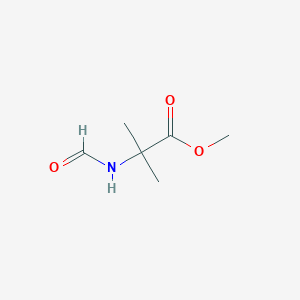
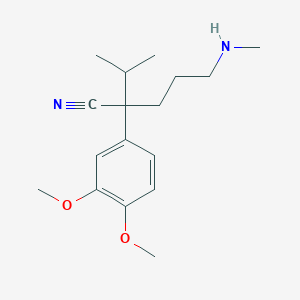
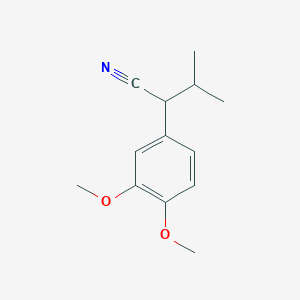
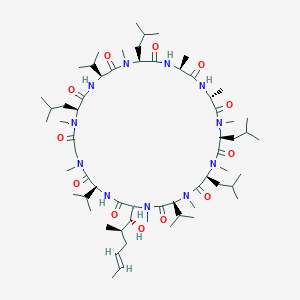
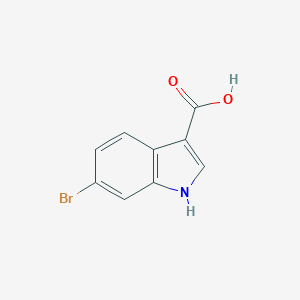

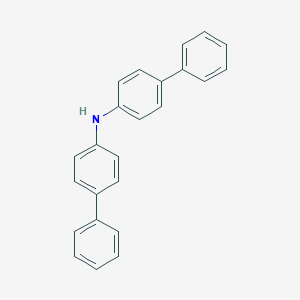
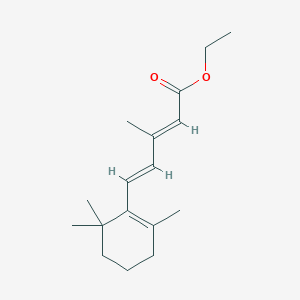

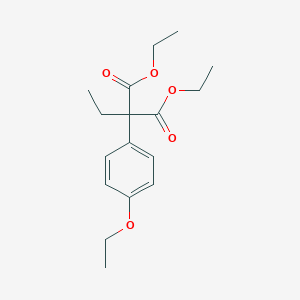
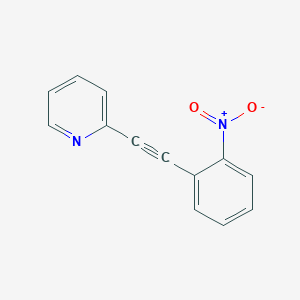
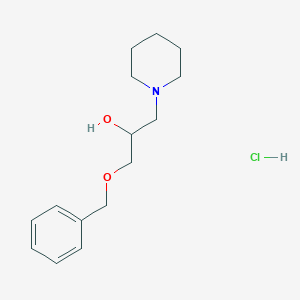
![2-[(Ethylamino)methyl]-4-nitrophenol](/img/structure/B20467.png)
